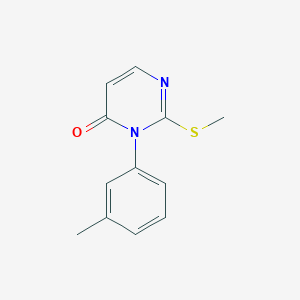
3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-methylphenyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-methylbenzaldehyde with thiourea in the presence of a base to form the corresponding thiourea derivative This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a desulfurized product.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Desulfurized pyrimidine derivatives.
Substitution: Various substituted pyrimidine and aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the methyl group on the phenyl ring.
3-(3-Methylphenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
3-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: The methyl group is positioned differently on the phenyl ring.
Uniqueness
3-(3-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the specific positioning of the methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
89069-25-0 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-3-5-10(8-9)14-11(15)6-7-13-12(14)16-2/h3-8H,1-2H3 |
Clé InChI |
UCZPRQJDVYCNCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C=CN=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




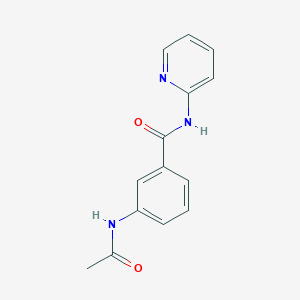
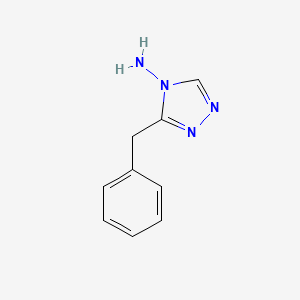
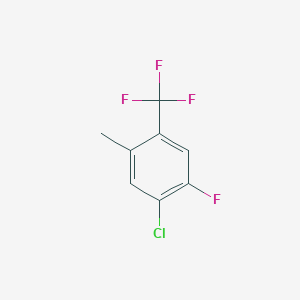

![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)

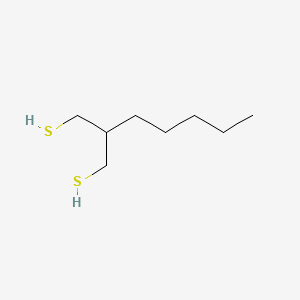
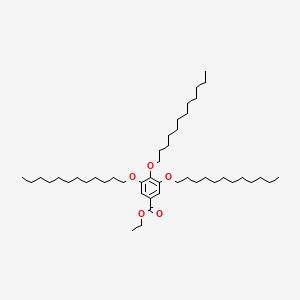
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

